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Compound of Interest

Compound Name: Dimethyl phenylphosphonite

Cat. No.: B1585561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of

dimethyl phenylphosphonite, a key organophosphorus intermediate. The information is

tailored for professionals in research and development, particularly in the pharmaceutical and

chemical industries.

Synthesis of Dimethyl Phenylphosphonite
A prevalent and effective method for the synthesis of dimethyl phenylphosphonite involves

the reaction of phenylphosphonous dichloride with methanol. This reaction typically proceeds in

the presence of a base to neutralize the hydrochloric acid byproduct, or by using an alkoxide

salt of methanol.

Experimental Protocol: Synthesis via
Phenylphosphonous Dichloride and Methanol
Materials:

Phenylphosphonous dichloride (C₆H₅PCl₂)

Anhydrous methanol (CH₃OH)
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Anhydrous triethylamine (N(C₂H₅)₃) or Sodium methoxide (NaOCH₃)

Anhydrous diethyl ether or toluene

Inert gas (Nitrogen or Argon)

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a condenser connected to an inert gas line is charged with a solution of

phenylphosphonous dichloride in anhydrous diethyl ether or toluene under a positive

pressure of nitrogen.

The flask is cooled to 0 °C in an ice bath.

A solution of anhydrous methanol and anhydrous triethylamine (in a molar ratio of 2:2 with

respect to phenylphosphonous dichloride) in the same anhydrous solvent is prepared and

added dropwise to the stirred solution of phenylphosphonous dichloride over a period of 1-2

hours.

Alternatively, a solution or suspension of sodium methoxide (2 molar equivalents) in the

reaction solvent can be used in place of methanol and triethylamine.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 12-24 hours.

The reaction progress can be monitored by ³¹P NMR spectroscopy.

Upon completion, the precipitated triethylamine hydrochloride (or sodium chloride) is

removed by filtration under an inert atmosphere.

The solvent is removed from the filtrate under reduced pressure.

The crude dimethyl phenylphosphonite is then purified by vacuum distillation to yield a

colorless liquid.
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Yield: The yield for this type of reaction is typically moderate to high, though specific yields for

dimethyl phenylphosphonite are not widely reported in the readily available literature.

Characterization of Dimethyl Phenylphosphonite
The structure and purity of the synthesized dimethyl phenylphosphonite are confirmed

through various spectroscopic techniques.

Physical and Chemical Properties
Property Value

Molecular Formula C₈H₁₁O₂P

Molecular Weight 170.15 g/mol

Appearance Colorless to pale yellow liquid[1]

Boiling Point 77-79 °C at 7 mmHg[2]

Density 1.072 g/mL at 25 °C[2][3]

Refractive Index (n20/D) 1.529[2][3]

Solubility
Soluble in organic solvents like ethanol and

acetone; insoluble in water[1][2]

Spectroscopic Data
¹H NMR (Predicted):

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.3 - 7.6 Multiplet 5H Aromatic (C₆H₅)

~ 3.6 - 3.8 Doublet 6H Methoxy (OCH₃)

Note: The methoxy protons are expected to show a doublet due to coupling with the

phosphorus nucleus (³J(P,H)).
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¹³C NMR (Predicted):

Chemical Shift (δ) (ppm) Assignment

~ 138 - 142 C (ipso, P-C)

~ 128 - 132 C (ortho, meta, para)

~ 52 - 55 OCH₃

Note: The carbon atoms of the phenyl ring and the methoxy groups will exhibit coupling to the

phosphorus nucleus.

³¹P NMR:

Chemical Shift (δ) (ppm)

~ 159.0

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

The infrared spectrum of dimethyl phenylphosphonite displays characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Assignment

~ 3060 - 3080 C-H stretch (aromatic)

~ 2940 - 2980 C-H stretch (methyl)

~ 1590 C=C stretch (aromatic ring)

~ 1440 C-H bend (methyl)

~ 1020 - 1040 P-O-C stretch (asymmetric)

~ 740, 690 C-H out-of-plane bend (aromatic)

The electron ionization mass spectrum of dimethyl phenylphosphonite shows a molecular

ion peak and characteristic fragment ions.
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m/z Proposed Fragment Ion

170 [M]⁺ (Molecular ion)

139 [M - OCH₃]⁺

109 [C₆H₅P(O)]⁺

77 [C₆H₅]⁺

Visualizations
Synthesis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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